molecular formula C17H16N2O3 B13367927 {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

Cat. No.: B13367927
M. Wt: 296.32 g/mol
InChI Key: DMOCOOVKQOVLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to an acetic acid moiety through a phenoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Chemistry

In chemistry, {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, antifungal, and anticancer agent .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects . The phenoxy methyl group and acetic acid moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid apart from similar compounds is its unique combination of the benzimidazole core with a phenoxy methyl group and an acetic acid moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]acetic acid

InChI

InChI=1S/C17H16N2O3/c1-12-5-4-6-13(9-12)22-11-16-18-14-7-2-3-8-15(14)19(16)10-17(20)21/h2-9H,10-11H2,1H3,(H,20,21)

InChI Key

DMOCOOVKQOVLKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O

Origin of Product

United States

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